3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
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Overview
Description
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is a synthetic compound belonging to the class of benzopyran derivatives, specifically coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include:
Starting Materials: Phenol derivatives and β-ketoesters.
Catalysts: Sulfuric acid or other strong acids.
Solvents: Ethanol or other suitable organic solvents.
Temperature: Typically conducted at elevated temperatures (around 100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: Utilized in the development of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase, lipoxygenase, and various kinases.
Pathways: Modulation of inflammatory pathways, inhibition of oxidative stress, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Esculetin: A natural coumarin derivative with antioxidant properties.
Uniqueness
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one stands out due to its unique substituents at the 3, 6, and 7 positions, which confer distinct biological activities and potential therapeutic benefits.
Properties
CAS No. |
111052-73-4 |
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Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-butyl-6-hexyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C20H28O3/c1-4-6-8-9-10-15-12-17-14(3)16(11-7-5-2)20(22)23-19(17)13-18(15)21/h12-13,21H,4-11H2,1-3H3 |
InChI Key |
JHUUMVYKNBNZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Origin of Product |
United States |
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